molecular formula C9H3ClF2O2S B581802 3-Chloro-4,7-difluorobenzo[b]thiophene-2-carboxylic acid CAS No. 1314399-70-6

3-Chloro-4,7-difluorobenzo[b]thiophene-2-carboxylic acid

Cat. No.: B581802
CAS No.: 1314399-70-6
M. Wt: 248.628
InChI Key: UJSVKOWDIZFUPE-UHFFFAOYSA-N
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Description

3-Chloro-4,7-difluorobenzo[b]thiophene-2-carboxylic acid is a chemical compound with the molecular formula C9H3ClF2O2S. It is a member of the benzo[b]thiophene family, characterized by the presence of a thiophene ring fused to a benzene ring. This compound is notable for its unique structure, which includes chlorine and fluorine substituents, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4,7-difluorobenzo[b]thiophene-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the halogenation of benzo[b]thiophene derivatives, followed by carboxylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4,7-difluorobenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-Chloro-4,7-difluorobenzo[b]thiophene-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Chloro-4,7-difluorobenzo[b]thiophene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological pathways. The compound’s unique structure allows it to modulate these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-Chloro-4,7-difluorobenzo[b]thiophene-2-carboxylic acid stands out due to its specific combination of chlorine and fluorine substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

3-chloro-4,7-difluoro-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3ClF2O2S/c10-6-5-3(11)1-2-4(12)7(5)15-8(6)9(13)14/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSVKOWDIZFUPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C(=C(S2)C(=O)O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3ClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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